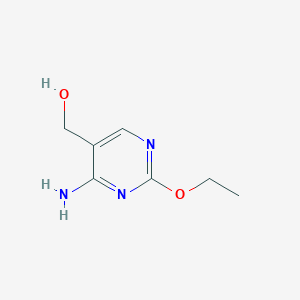

(4-Amino-2-ethoxypyrimidin-5-yl)methanol

Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Research

The structural features of the pyrimidine ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal scaffold for designing molecules that can interact with biological targets with high affinity and specificity. nih.gov This has led to its widespread use in the development of new therapeutic agents and functional materials.

In the realm of medicinal chemistry, the pyrimidine nucleus is recognized as a "privileged pharmacophore," a molecular framework that is capable of binding to multiple biological targets. scialert.netsemanticscholar.org This versatility has been exploited in the design of a multitude of drugs with diverse therapeutic applications. nih.gov Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents. mdpi.comtandfonline.com The pyrimidine core's ability to be readily functionalized allows for the fine-tuning of a molecule's physicochemical properties, enhancing its drug-like characteristics. nih.gov

A notable example is the use of pyrimidine scaffolds in the development of kinase inhibitors for cancer therapy. nih.govbenthamscience.combenthamdirect.com The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the interactions of adenine (B156593) in ATP, thereby enabling competitive inhibition of these enzymes. benthamdirect.com

The pyrimidine scaffold is not only a product of synthetic chemistry but is also a recurring motif in a wide range of natural products with potent biological activities. nih.govekb.eg The nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA, are the most prominent examples of naturally occurring pyrimidines. wikipedia.orgresearchgate.net

Beyond the nucleic acids, the pyrimidine ring is found in various vitamins, such as thiamine (B1217682) (vitamin B1), and alkaloids. scialert.netnovapublishers.com This natural prevalence has inspired chemists to synthesize a vast library of pyrimidine-containing compounds, leading to the discovery of numerous synthetic molecules with significant biological effects. nih.govgsconlinepress.com

Table 1: Examples of Bioactive Pyrimidine-Containing Compounds

| Compound Name | Classification | Biological Significance |

| Cytosine | Natural | Component of DNA and RNA wikipedia.org |

| Thymine | Natural | Component of DNA wikipedia.org |

| Uracil | Natural | Component of RNA wikipedia.org |

| Thiamine (Vitamin B1) | Natural | Essential nutrient scialert.net |

| 5-Fluorouracil | Synthetic | Anticancer agent nih.gov |

| Zidovudine (AZT) | Synthetic | Antiviral drug for HIV wikipedia.org |

| Imatinib | Synthetic | Anticancer (kinase inhibitor) |

Contextualizing (4-Amino-2-ethoxypyrimidin-5-yl)methanol within Pyrimidine Chemistry

The history of pyrimidine chemistry dates back to the 19th century with the initial synthesis of barbituric acid. wikipedia.org The systematic study of pyrimidines began in the late 1800s, and the parent compound was first prepared in 1900. wikipedia.org Early research focused on the synthesis and reactions of simple pyrimidine derivatives. A significant breakthrough was the Biginelli reaction, discovered in 1891, which provides a straightforward method for the synthesis of dihydropyrimidones, a class of pyrimidine derivatives. mdpi.com

Over the decades, synthetic methodologies have evolved, allowing for the preparation of a vast array of substituted pyrimidines. The development of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, has been particularly impactful, enabling the introduction of diverse substituents onto the pyrimidine ring with high efficiency and selectivity.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule are of significant interest in current research. The 2,4-diaminopyrimidine (B92962) scaffold, a close relative, is a well-established pharmacophore in numerous clinically used drugs, including the antibacterial agent trimethoprim. researchgate.net The presence of an amino group at the 4-position and an alkoxy group at the 2-position in this compound suggests its potential as a building block for the synthesis of novel bioactive compounds.

The hydroxymethyl group at the 5-position offers a handle for further chemical modification, allowing for the attachment of other molecular fragments to explore structure-activity relationships. This functional group could also participate in hydrogen bonding interactions with biological targets. Current research on related structures often focuses on their potential as inhibitors of various enzymes, such as kinases and dihydrofolate reductase, or as ligands for receptors. nih.govnih.gov The exploration of compounds like this compound is driven by the continuous search for new therapeutic agents with improved efficacy and novel mechanisms of action. tandfonline.comgsconlinepress.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

90008-65-4 |

|---|---|

Molecular Formula |

C7H11N3O2 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

(4-amino-2-ethoxypyrimidin-5-yl)methanol |

InChI |

InChI=1S/C7H11N3O2/c1-2-12-7-9-3-5(4-11)6(8)10-7/h3,11H,2,4H2,1H3,(H2,8,9,10) |

InChI Key |

UKMKDXMKQZZEDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 2 Ethoxypyrimidin 5 Yl Methanol and Analogues

Foundational Synthetic Routes to (4-Amino-2-ethoxypyrimidin-5-yl)methanol

Foundational routes typically involve the step-wise modification of a functionalized pyrimidine (B1678525) starting material.

The synthesis of this compound from a chloropyrimidine precursor involves two primary transformations: the introduction of an amino group and a hydroxymethyl group. A chemically plausible pathway involves the aminolysis of a chlorine atom followed by hydroxymethylation. This process is best understood as a sequence of two distinct and well-established reaction types.

First, a nucleophilic aromatic substitution (SNAr) is employed to introduce the amino group. The reaction of a 4-chloropyrimidine (B154816) with ammonia (B1221849), known as ammonolysis, displaces the chloro group to form a 4-aminopyrimidine (B60600). The C4 and C6 positions on the pyrimidine ring are highly activated for nucleophilic attack, making this a common and efficient transformation. arkat-usa.org The reaction of halogenopyrimidines with amines is one of the most utilized and important reactions in pyrimidine chemistry. arkat-usa.org

Second, following the formation of the 4-aminopyrimidine intermediate, an electrophilic substitution is carried out to introduce the methanol (B129727) group at the 5-position. The amino group at C4 strongly activates the ring, making the C5 position electron-rich and susceptible to electrophilic attack. The reaction of aminopyrimidines with formaldehyde (B43269) leads to the formation of N-(hydroxymethyl) or methylol derivatives. nist.govnih.gov This hydroxymethylation reaction provides the desired C5-methanol functionality. nist.gov The reaction between ammonia and formaldehyde itself is complex, typically forming intermediates like aminomethanol (B12090428) or condensation products such as hexamethylenetetramine, depending on the conditions. researchgate.netvedantu.comdoubtnut.com

The pyrimidine ring system is a fundamental scaffold in many natural products and synthetic compounds. google.com Classically, the synthesis of the pyrimidine ring is achieved through the cyclization of a three-carbon component (a β-dicarbonyl compound or equivalent) with a nitrogen-carbon-nitrogen component (such as urea, guanidine (B92328), or an amidine). google.com

Different N-C-N reactants yield distinct 2-substituted pyrimidines:

Amidines react with β-dicarbonyls to produce 2-substituted pyrimidines.

Urea is used to synthesize 2-pyrimidinones (which have an oxygen at the 2-position).

Guanidines are employed to form 2-aminopyrimidines. google.com

Another established method involves the condensation of carbonyl compounds with diamines. For example, 4-methylpyrimidine (B18481) can be synthesized from 4,4-dimethoxy-2-butanone (B155242) and formamide. google.com

Advanced Synthetic Approaches for Pyrimidine Derivatives and this compound Analogues

Modern organic synthesis has introduced more sophisticated and efficient methods for preparing pyrimidine derivatives, focusing on improving yields, reducing reaction times, and increasing molecular diversity.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from two or more molecules with the elimination of a small molecule like water or ammonia. mdpi.com In pyrimidine synthesis, this often involves the reaction between 1,3-dielectrophiles and 1,3-dinucleophiles. mdpi.com For instance, substituted pyrimidines can be formed through the condensation of chalcones with amidines. bldpharm.com Similarly, the reaction of β-enaminodiketones with aromatic amidines can lead to the formation of functionalized pyrimidinone systems. mdpi.com These methods provide a powerful means to construct the pyrimidine core with various substituents.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nist.gov MCRs are prized for their atom economy, simplicity, and ability to quickly generate libraries of complex molecules. rsc.org

The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. researchgate.net More recent advancements include iridium-catalyzed MCRs that can assemble highly substituted pyrimidines from an amidine and up to three different alcohol molecules. arkat-usa.orgrsc.org This sustainable approach proceeds through a sequence of condensation and dehydrogenation steps to build the aromatic ring. arkat-usa.orgrsc.org Such protocols offer regioselective access to pyrimidines that are unsymmetrically decorated with a variety of functional groups. arkat-usa.org

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and selectivity. researchgate.net This rapid heating is particularly effective for polar substances and has been widely applied to the synthesis of pyrimidine derivatives. researchgate.net

The Biginelli cyclocondensation, for example, can be performed efficiently under microwave irradiation to yield oxo- and thioxopyrimidines in high yields (65-90%). researchgate.net The technique often allows for solvent-free conditions, simplifying work-up procedures. researchgate.net The significant rate enhancement is a primary advantage over conventional heating methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Biginelli Reaction for Pyrimidine Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | 3 - 5 minutes |

| Energy Source | Oil bath, heating mantle | Microwave oven |

| Heating Mechanism | Conduction/Convection | Direct dielectric heating |

| Typical Yields | Moderate to Good | Good to Excellent (often higher) |

| Conditions | Often requires reflux in a solvent | Can be solvent-free or in minimal solvent |

| Advantages | Simple setup | Rapid reaction rates, higher yields, cleaner reactions |

Selective Reduction Methodologies (e.g., LiAlH4-Mediated Transformations)

The final step in the synthesis of this compound often involves the selective reduction of a precursor, typically an ester such as ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. byjus.comadichemistry.com This transformation is fundamental for obtaining the target hydroxymethyl group at the C5 position.

The reaction is typically performed in anhydrous, non-protic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent the violent reaction of LiAlH₄ with water. adichemistry.comnumberanalytics.com While LiAlH₄ is highly effective for ester reduction, its application in pyrimidine chemistry requires careful consideration of selectivity. masterorganicchemistry.com A significant challenge is the potential for the concomitant reduction of the electron-deficient pyrimidine ring itself. researchgate.net Research has shown that the reduction of ethyl 2-ethoxypyrimidine-5-carboxylate with LiAlH₄ can yield the corresponding 1,6-dihydropyrimidine derivative as a major product, with the desired (pyrimidin-5-yl)methanol isolated as a byproduct. researchgate.net This highlights a key challenge in controlling the reaction to favor reduction of the exocyclic ester group over the heterocyclic ring. Reaction conditions, such as temperature and the rate of addition of the reducing agent, can be optimized to improve the yield of the desired alcohol. numberanalytics.com

| Precursor | Reducing Agent | Solvent | Key Outcome(s) | Reference |

| Ethyl 2-ethoxy-pyrimidine-5-carboxylate | LiAlH₄ | Tetrahydrofuran (THF) | Formation of 1,6-dihydropyrimidine-5-carboxylate (major) and (pyrimidin-5-yl)methanol (byproduct) | researchgate.net |

| General Esters | LiAlH₄ | Diethyl ether, THF | Reduction to primary alcohols | byjus.commasterorganicchemistry.com |

| General Amides | LiAlH₄ | Diethyl ether, THF | Reduction to amines | adichemistry.commasterorganicchemistry.com |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a cornerstone of pyrimidine chemistry, enabled by the electron-deficient nature of the diazine ring. wikipedia.orgacs.org This methodology is crucial for introducing the C2-ethoxy and C4-amino groups onto the pyrimidine scaffold. The reaction typically involves the displacement of a suitable leaving group, most commonly a halogen, by a nucleophile. bhu.ac.in

The reactivity of halopyrimidines towards nucleophilic attack generally follows the order C4(6) > C2 >> C5. acs.org This inherent regioselectivity is exploited in a stepwise synthesis. For instance, starting with a 2,4-dichloropyrimidine (B19661) derivative, a sequential substitution can be performed. The more reactive C4-chloro group can first be displaced by ammonia or a primary amine to install the amino functionality. Subsequently, the less reactive C2-chloro group can be substituted by an ethoxide nucleophile, often requiring more forcing conditions, to yield the desired 2-ethoxy-4-aminopyrimidine structure.

The outcome of these reactions can be highly sensitive to the nature of the nucleophile, the substituents already present on the pyrimidine ring, and the reaction conditions. wuxiapptec.comnih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of this compound analogues, allowing for the formation of new carbon-carbon bonds. acs.org The Suzuki-Miyaura coupling, which pairs an organoboron reagent (like a boronic acid) with an organic halide, is particularly well-suited for the functionalization of halopyrimidines. nih.govacs.orgmdpi.com

Due to the electron-deficient character of the pyrimidine ring, even chloropyrimidines are sufficiently reactive substrates for these coupling reactions. acs.orgacs.org This allows for the introduction of a wide array of aryl and heteroaryl substituents at specific positions, leading to the generation of diverse chemical libraries for structure-activity relationship studies. researchgate.netresearchgate.net A typical Suzuki reaction on a pyrimidine scaffold involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄ or Na₂CO₃), and a suitable solvent mixture, such as 1,4-dioxane (B91453) and water. mdpi.comresearchgate.net

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-biaryl-4,6-dichloropyrimidines | mdpi.comresearchgate.net |

| 2,4,6-trichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / Na₂CO₃ | Phenyl-substituted pyrimidines | acs.org |

| Halopyrimidines | Aryltributylstannanes | PdCl₂(PPh₃)₂ | Arylpyrimidines | jst.go.jp |

Strategic Synthesis of Key Intermediates for this compound Derivatives

The efficient synthesis of the target compound relies on the strategic construction of key intermediates that already possess the required substitution pattern or functional groups that can be readily converted. A pivotal intermediate is ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate .

The construction of this intermediate can be achieved through classical pyrimidine synthesis, which typically involves the condensation of a β-dicarbonyl compound with an N-C-N synthon like guanidine or urea. wikipedia.org A plausible route begins with the reaction of ethyl ethoxymethylenemalonate with O-ethylisourea. This condensation and cyclization sequence directly assembles the pyrimidine ring with the desired C2-ethoxy and C5-ester functionalities. Subsequent amination at the C4 position, potentially via a chloro intermediate, would yield the key precursor ready for the final reduction step.

Alternative strategies may involve building the pyrimidine ring with different functionalities that can be manipulated later. For example, one could synthesize an intermediate like 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde. guidechem.com This intermediate could then undergo oxidation of the methylthio group followed by substitution with ethoxide, and finally, reduction of the C5-aldehyde to the required hydroxymethyl group. The choice of strategy depends on the availability of starting materials, reaction yields, and functional group compatibility throughout the synthetic sequence.

Challenges and Innovations in Pyrimidine Scaffold Construction

The synthesis of complex pyrimidines like this compound is not without its challenges. Issues of reaction efficiency, functional group tolerance, and regioselectivity are paramount. wuxiapptec.com

Addressing Reaction Efficiency and Functional Group Compatibility

Traditional methods for pyrimidine synthesis can sometimes require harsh conditions, leading to low yields and limited compatibility with sensitive functional groups. organic-chemistry.org Modern organic synthesis has seen the development of innovative catalytic systems to overcome these limitations. For instance, transition metals such as iridium, iron, and copper have been employed to catalyze multicomponent reactions, allowing for the construction of highly substituted pyrimidines under milder conditions and with greater efficiency. organic-chemistry.orgmdpi.com

Furthermore, direct C-H functionalization has emerged as an attractive strategy, as it avoids the need for pre-functionalized substrates. acs.orgnih.govresearchgate.net Developing methods that are compatible with a wide range of functional groups is crucial, as it allows for the late-stage diversification of complex molecules and streamlines the synthesis of analogues. nih.gov

Regioselectivity in Pyrimidine Substitution Patterns

Controlling the position of substitution on a pre-existing pyrimidine ring is a significant synthetic challenge. wuxiapptec.com In nucleophilic aromatic substitution reactions of 2,4-dihalopyrimidines, the incoming nucleophile generally attacks the more electrophilic C4 position. acs.orggoogle.com However, this selectivity is not absolute and can be influenced by several factors.

Electronic Effects: The presence of electron-donating or electron-withdrawing groups elsewhere on the ring can alter the electron distribution and direct the nucleophilic attack to either the C2 or C4 position. wuxiapptec.com For example, an electron-donating group at C6 can favor substitution at C2. wuxiapptec.com

Nucleophile and Steric Effects: The nature of the nucleophile itself can play a decisive role. For instance, tertiary amine nucleophiles have been shown to exhibit excellent selectivity for the C2 position of 2,4-dichloropyrimidines. nih.gov Steric hindrance around a particular position can also disfavor attack at that site.

Catalyst Control: Palladium-catalyzed reactions offer another level of control. The choice of ligand in a cross-coupling or amination reaction can override the inherent reactivity of the substrate, leading to highly regioselective transformations that may be contrary to what is observed in traditional SₙAr reactions. acs.orgthieme-connect.comnih.gov

This intricate interplay of electronic, steric, and catalytic factors must be carefully managed to achieve the desired substitution pattern in the synthesis of complex pyrimidine derivatives. wuxiapptec.com

Biological Activity and Pharmacological Potential of 4 Amino 2 Ethoxypyrimidin 5 Yl Methanol and Its Derivatives in Research

Diverse Pharmacological Activities of Pyrimidine (B1678525) Derivatives

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a constituent of essential biomolecules like nucleic acids (cytosine, thymine, and uracil) and certain vitamins. gsconlinepress.comijrpr.com This natural prevalence has inspired medicinal chemists to explore synthetic pyrimidine derivatives for therapeutic applications. gsconlinepress.comthepharmajournal.com Research has demonstrated that these derivatives possess a remarkable range of biological activities, including antimicrobial, antiviral, antioxidant, antihypertensive, and analgesic properties. jddtonline.infoijrpr.comnih.gov The versatility of the pyrimidine ring allows for structural modifications that can lead to compounds with potent and selective effects on various biological targets, making it a cornerstone in the development of novel therapeutic agents. gsconlinepress.comnih.gov

Investigational Anticonvulsant Properties

Several pyrimidine derivatives have been investigated for their potential to manage seizures, a key characteristic of epilepsy. ijrpr.comekb.eg Studies have utilized standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate the anticonvulsant efficacy of newly synthesized compounds. ekb.egeurekaselect.com

In one study, a series of novel thiopyrimidine derivatives were synthesized and evaluated. ekb.eg Several of these compounds, notably derivatives 8b, 8c, 8d, 10b, and 11 , showed significant anticonvulsant activity in both MES and PTZ screens, comparable to reference drugs like Phenytoin and Carbamazepine. ekb.eg Further investigation into their mechanism suggested an influence on brain neurotransmitter levels. These active compounds were found to significantly elevate levels of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter, as well as norepinephrine, dopamine, and serotonin, while reducing levels of the excitatory neurotransmitter glutamate. ekb.eg

Another area of research has focused on benzothienopyrimidine derivatives, which have demonstrated high anticonvulsant activity, particularly against seizures induced by corazole. doaj.orgepilepsia.suepilepsia.su The findings suggest that these specific pyrimidine derivatives may offer a promising avenue for the development of new anticonvulsant drugs with potentially psychotropic properties. doaj.org

Research into Anticancer and Antiproliferative Activities

The anticancer potential of pyrimidine derivatives is one of the most extensively researched areas. ijrpr.comthepharmajournal.comekb.egijcrt.org These compounds have been shown to combat cancer through various mechanisms, including inhibiting the growth of tumor cells, halting the cell division cycle, and preventing the spread of cancer. nih.govmdpi.comnih.gov

A significant body of research has demonstrated the ability of pyrimidine derivatives to inhibit the proliferation of various human cancer cell lines. mdpi.comrjptonline.org A particular focus has been on hepatocellular carcinoma (HCC), a common type of liver cancer. tandfonline.comresearchgate.net

In a study designing novel pyrimidine pyrazoline-anthracene hybrids, several compounds were tested against HepG2 and Huh-7 liver cancer cell lines. tandfonline.com Compound 4e emerged as particularly potent, showing strong activity against both HepG2 and Huh-7 cells, with IC₅₀ values comparable to the standard chemotherapy drug doxorubicin. tandfonline.com Similarly, another investigation into 2-substituted aniline (B41778) pyrimidine derivatives identified compound 17c as having significant antiproliferative activity against multiple cancer cell lines, including HepG2. mdpi.com Research on a series of 2-amino-3,5-diarylpyrimidine derivatives also found that a compound bearing a fused 1,4-benzodioxane (B1196944) moiety (131 ) exhibited potent inhibition of the HepG2 liver cancer cell line, among others. nih.gov

The table below summarizes the antiproliferative activity of selected pyrimidine derivatives against hepatocellular carcinoma cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 4e | HepG2 | 5.34 µg/mL | tandfonline.com |

| Compound 4e | Huh-7 | 6.13 µg/mL | tandfonline.com |

| Compound 131 | HepG2 | 0.11 ± 0.02 | nih.gov |

| Compound 17c | HepG2 | Potent Activity Reported | mdpi.com |

Beyond simply halting proliferation, pyrimidine derivatives can interfere with the fundamental process of cell division, known as the cell cycle. mdpi.com The de novo synthesis of pyrimidines is naturally up-regulated during the S phase of the cell cycle to meet the demand for DNA synthesis. researchgate.netresearchgate.net By targeting pathways involved in this process, synthetic derivatives can cause cell cycle arrest, preventing cancer cells from replicating. nih.gov

For instance, a pyrrole[2,3-d]pyrimidin-4-one derivative, compound (20) , was found to disrupt cell cycle progression by inhibiting the G1 phase in CHP-212 neuroblastoma cells. ijrpr.com This arrest was associated with the accumulation of p53 and p21 proteins, which are critical regulators of cell cycle checkpoints. ijrpr.com In another study, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized, with the lead compound 4 demonstrating the ability to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. rsc.org Furthermore, a potent microtubule-targeting pyrimidine derivative, 131 , was shown to block the cell cycle at the G2/M phase in HepG2 cells, ultimately leading to apoptosis. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. nih.gov Several studies have indicated that pyrimidine derivatives can inhibit these processes.

Research on a potent tubulin polymerization inhibitor, compound 131 , demonstrated through scratch and transwell assays that it inhibited the migration and invasion of HepG2 liver cancer cells in a dose-dependent manner. nih.gov Similarly, a novel 2-substituted aniline pyrimidine derivative, 17c , was shown to dose-dependently suppress the migration of HCT116 colon cancer cells. mdpi.com Studies on other pyrimidine derivatives have also noted a reduction in the rate of cell spread in A549 lung cancer cell cultures, indicating an inhibitory effect on cell migration. nih.gov

Anti-inflammatory and Analgesic Research

The pyrimidine core is also found in compounds investigated for anti-inflammatory and analgesic (pain-reducing) properties. jddtonline.infoijrpr.com Several pyrimidine-based drugs, such as epirizole (B1671503) and proquazone, are already in clinical use for their anti-inflammatory effects. nih.gov The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes, prostaglandins (B1171923) (PGE₂), and various cytokines. nih.gov

A study evaluating newly synthesized pyrimidine derivatives found that several compounds exhibited significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.gov Among the tested compounds, C18a, C20, C21b, and C22 also showed the most significant analgesic effects. nih.gov Another investigation synthesized a series of pyrimidine derivatives and screened them for anti-inflammatory and analgesic activities. researchgate.net Compounds 10 and 14 exhibited noteworthy anti-inflammatory activity, while compound 11 showed significant analgesic activity. researchgate.net More recent research has focused on developing pyrimidine derivatives as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Antimicrobial and Antibacterial Investigations

The aminopyrimidine core is a key feature in many compounds investigated for their antimicrobial properties. Research has shown that derivatives of this scaffold exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov

A study involving a series of novel pyrimidine and pyrimidopyrimidine analogs synthesized from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile demonstrated significant antimicrobial effects. nih.gov Several of these compounds exhibited strong activity against all tested microorganisms when compared to reference drugs like ampicillin (B1664943) and clotrimazole. nih.gov The investigation covered two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), one Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus). nih.gov Compounds designated as 3a, 3b, 3d, 4a-d, 9c, and 10b were noted for their excellent antimicrobial profiles. nih.gov This highlights the potential of the aminopyrimidine structure as a basis for the development of new antibacterial and antifungal agents. nih.govnih.gov

Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives Data sourced from a study on derivatives of 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile. nih.gov

| Compound ID | Target Organism | Activity Level |

| 3a, 3b, 3d | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong |

| 4a, 4b, 4c, 4d | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong |

| 9c | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong |

| 10b | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong |

| 1a, 1b, 1d | Various | Moderate |

| 2a, 3c, 5b | Various | Moderate |

Antifibrotic Activity Studies (e.g., Collagen Expression Inhibition)

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix components, particularly collagen. Several studies have identified pyrimidine derivatives as promising antifibrotic agents. researchgate.netmdpi.comnih.gov

In one such investigation, a series of 2-(pyridin-2-yl) pyrimidine derivatives were designed and evaluated for their antifibrotic activity against immortalized rat hepatic stellate cells (HSC-T6), which are key cells involved in liver fibrosis. researchgate.netmdpi.com The study found that fourteen of the synthesized compounds had better antifibrotic activities than the established drug Pirfenidone. mdpi.comnih.gov Specifically, two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, were the most potent, with IC50 values of 45.69 μM and 45.81 μM, respectively. mdpi.comnih.gov Further analysis through Picro-Sirius red staining, hydroxyproline (B1673980) assays, and ELISA confirmed that these compounds effectively inhibited the expression of Collagen type I alpha 1 (COL1A1). researchgate.netmdpi.comnih.gov

Another study evaluated newly synthesized pyrimidine derivatives and their metal complexes for antifibrotic activity in a carbon tetrachloride (CCl4)-intoxicated rat model. researchgate.net The results showed that administration of these complexes led to a significant decrease in fibrogenic markers, including hepatic hydroxyproline (HPO), TNF-α, and fibronectin (Fbn), indicating a potent in vivo antifibrotic effect. researchgate.net

Table 2: Antifibrotic Activity of Lead Pyrimidine Derivatives against HSC-T6 Cells Data from a study on 2-(pyridin-2-yl) pyrimidine derivatives. mdpi.comnih.gov

| Compound Name | IC50 Value (μM) |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 |

Mechanistic Investigations of (4-Amino-2-ethoxypyrimidin-5-yl)methanol Derivatives

Kinase Inhibition Profiles (e.g., c-Met, Akt, VEGFR-2, EGFR/HER2, BMPR2, ROR1, MAP4Ks, Type II NADH-Dehydrogenase (NDH-2))

The 4-aminopyrimidine (B60600) scaffold is a well-established hinge-binding motif in many kinase inhibitors. nih.gov Derivatives have been extensively studied as inhibitors of various protein kinases involved in cancer cell signaling, such as c-Met (mesenchymal-epithelial transition factor), VEGFR-2 (vascular endothelial growth factor receptor 2), and EGFR (epidermal growth factor receptor). nih.govnih.govmdpi.com

Dual inhibition of c-Met and VEGFR signaling pathways is considered a valuable therapeutic strategy in cancer treatment. nih.gov Research into aminopyrimidine derivatives has yielded compounds with potent dual inhibitory activity. One study reported a series of aminopyrimidine derivatives with IC50 values in the nanomolar range against both VEGFR-2 and c-Met kinases. nih.gov Molecular modeling suggested that the 4-aminopyrimidine-5-formoxime moiety of these compounds could effectively bind to the ATP pocket of both c-Met and VEGFR-2 receptor proteins. nih.gov

The rationale for targeting both pathways is supported by findings that dual blockade can lead to additive or synergistic antitumor effects. mdpi.com For instance, the combination of a c-Met inhibitor and an EGFR inhibitor (gefitinib) resulted in significantly lower tumor numbers in animal models of lung cancer compared to single-agent treatments. mdpi.com The 4-aminoquinazoline core, which is structurally related to the aminopyrimidine scaffold, is present in numerous approved anticancer drugs that target kinases like EGFR and VEGFR. nih.gov

Table 3: Kinase Inhibition Profile of a Representative Aminopyrimidine Derivative Data from a study on aminopyrimidine derivatives as dual kinase inhibitors. nih.gov

| Kinase Target | IC50 Value (μM) |

| VEGFR-2 | 0.170 ± 0.055 |

| c-Met | 0.210 ± 0.030 |

Receptor Modulation (e.g., Endothelin Receptors, LRRK2)

While the aminopyrimidine scaffold is widely explored for kinase inhibition, specific research detailing the modulation of other receptors, such as Endothelin Receptors or Leucine-rich repeat kinase 2 (LRRK2), by derivatives of this compound is not extensively documented in the surveyed literature. The primary focus of mechanistic studies on this class of compounds has been on their interaction with the ATP-binding sites of various protein kinases.

Applications in Agrochemical Research and Development

The application of this compound and its specific derivatives in the field of agrochemical research and development is not prominently featured in the available scientific literature. While heterocyclic compounds, including pyrimidines, are a cornerstone of agrochemical discovery, leading to the development of various herbicides, fungicides, and insecticides, specific data on the use of this particular compound or its direct analogs in this context is limited.

Structure Activity Relationship Sar Studies and Molecular Design of 4 Amino 2 Ethoxypyrimidin 5 Yl Methanol Analogues

Systematic Elucidation of Substituent Effects on Biological Activity

Influence of Substitutions on Pyrimidine (B1678525) Ring Positions (e.g., 2-, 4-, 5-, and 6-positions)

The pyrimidine core offers several positions for substitution, with the 2-, 4-, 5-, and 6-positions being the most commonly modified to modulate biological activity. The substituents at these positions play a critical role in defining the molecule's interaction with target proteins. nih.gov

2-Position: The 2-position of the pyrimidine ring is a key site for modification. Introducing various electron-donating or electron-withdrawing groups can significantly impact the electronic distribution within the ring system. For instance, in a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, the nature of the alkyl group at the 2-position was found to influence anti-proliferative activity against breast cancer cell lines. nih.gov The introduction of functional groups like amines, alkyl, or aryl chains can enhance solubility, selectivity, and stability. nano-ntp.com In the context of (4-Amino-2-ethoxypyrimidin-5-yl)methanol, the existing ethoxy group at the 2-position is a critical determinant of its properties. Analogues could be created by replacing it with other alkoxy groups, alkyl groups, or substituted amino groups to fine-tune activity.

4-Position: The 4-amino group is often essential for forming key hydrogen bonds with target enzymes, such as kinases or dihydrofolate reductase. unair.ac.idfrontiersin.org Studies on various pyrimidine-based inhibitors have shown that this amino group acts as a crucial hydrogen bond donor. frontiersin.org Modifications are generally conservative, though replacing the primary amine with secondary amines or other hydrogen-bonding moieties can be explored to alter binding affinity and selectivity. For example, in a series of diaryl pyrimidines, the presence of amino groups was found to be a decisive factor in their inhibitory action. nih.gov

5-Position: The 5-position is often modified to explore steric and electronic effects on binding. The hydroxymethyl group in this compound provides a site for potential hydrogen bonding. Analogues with different functional groups at this position, such as carboxamides, nitriles, or halogens, can be used to probe the binding pocket of a target. The literature suggests that the NH group on the pyrimidine ring is an important substituent for exhibiting EGFR inhibitory activity. frontiersin.org

6-Position: Substitutions at the 6-position can influence the orientation of other substituents and interact with different regions of a target's binding site. In studies of 4,6-disubstituted pyrido[2,3-d]pyrimidines, the substituent at this position was critical for activity, with a lack of appropriate interactions leading to a significant loss of potency. frontiersin.org

| Position | Substituent Type | General Effect on Biological Activity | Example from Literature |

|---|---|---|---|

| 2-Position | Alkyl, Alkoxy, Amino | Modulates electronic properties, solubility, and selectivity. nano-ntp.com | 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines showed varied anti-proliferative activity based on the alkyl group. nih.gov |

| 4-Position | Amino, Substituted Amino | Crucial for hydrogen bonding with target proteins. frontiersin.org | The 4-amino group is a key feature in many pyrimidine-based EGFR inhibitors. frontiersin.org |

| 5-Position | Hydroxymethyl, Carboxamide, Halogen | Probes steric and electronic requirements of the binding pocket. | 5-Fluorouracil is a classic example where a 5-position substituent dictates activity. |

| 6-Position | Aryl, Alkyl | Affects molecular orientation and can provide additional binding interactions. | In 4,6-disubstituted pyrimidines, the 6-position substituent was vital for EGFR inhibition. frontiersin.org |

Correlation between Physicochemical Parameters and Bioactivity

The biological activity of this compound analogues is intrinsically linked to their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to build mathematical models that correlate parameters like lipophilicity (logP), electronic effects (Hammett constants), and steric factors (molar refractivity) with bioactivity. medcraveonline.commdpi.com

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness and oral bioavailability of a compound based on its physicochemical properties. mdpi.comnih.gov For a compound to be considered drug-like, it should generally meet the following criteria:

Molecular weight (MW) ≤ 500 g/mol

LogP ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Studies on novel pyrimidine derivatives have shown that compounds adhering to these rules often exhibit better pharmacokinetic profiles. mdpi.comrsc.org For example, a computational study on pyrimidine derivatives as potential antibacterial agents analyzed these parameters to predict their efficacy before synthesis. unair.ac.id

| Physicochemical Parameter | Definition | Impact on Bioactivity | Example Application |

|---|---|---|---|

| Lipophilicity (logP) | The partition coefficient of a compound between an organic and an aqueous phase. | Affects membrane permeability, solubility, and protein binding. Optimal logP is crucial for bioavailability. | In silico ADME prediction for pyrimidine derivatives to assess drug-likeness. mdpi.comnih.gov |

| Molecular Weight (MW) | The mass of one mole of a substance. | Impacts diffusion and transport across biological barriers. Generally, lower MW is preferred. | Screening of pyrimidine libraries against Lipinski's Rule of Five. rsc.org |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | Influences solubility and binding to biological targets. | Evaluation of pyrimidine amides as enzyme inhibitors. mdpi.com |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | Key for molecular recognition and binding affinity. | Design of pyrimidine-based kinase inhibitors targeting the ATP binding site. nih.gov |

Rational Design Strategies for Optimizing this compound Derivatives

The optimization of lead compounds like this compound relies heavily on rational design strategies, which leverage an understanding of the ligand and its biological target to guide molecular modifications. nih.gov

Ligand-Based and Structure-Based Compound Design Approaches

Both ligand-based and structure-based methods are integral to modern drug discovery involving pyrimidine scaffolds. nih.gov

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and QSAR studies. mdpi.com For pyrimidine derivatives, a common pharmacophore might include the 4-amino group as a hydrogen bond donor and the pyrimidine nitrogens as acceptors.

Structure-Based Design: When the 3D structure of the target protein is available, for instance from X-ray crystallography, structure-based design becomes a powerful tool. This approach involves docking potential ligands into the active site of the target to predict binding modes and affinities. researchgate.net This allows for the rational design of modifications to the this compound scaffold to improve interactions with specific amino acid residues in the binding pocket, such as enhancing hydrogen bonding or increasing hydrophobic contacts. researchgate.netresearchgate.net

Computational Modeling and In Silico Screening Techniques

Computational techniques have become indispensable for accelerating the discovery and optimization of pyrimidine-based therapeutic agents. nih.govresearchgate.net

In Silico Screening: This involves using computational methods to screen large virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.gov This process can significantly reduce the number of compounds that need to be synthesized and tested experimentally. For example, virtual screening of pyrimidine libraries against kinases like EGFR has successfully identified novel inhibitors. frontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. unair.ac.id It is used to understand the binding mechanism of this compound analogues and to prioritize which derivatives to synthesize. Docking studies have been used to analyze the binding of pyrimidine derivatives to the active site of dihydrofolate reductase (DHFR), revealing key hydrogen bond and van der Waals interactions. unair.ac.id

Density Functional Theory (DFT) for Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. samipubco.comnih.gov In the context of this compound analogues, DFT calculations are employed to:

Determine Molecular Geometry: DFT can accurately predict the lowest energy conformation (shape) of a molecule, which is crucial for understanding how it fits into a protein's binding site. ijcce.ac.irtandfonline.com

Calculate Electronic Properties: It can compute properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and atomic charges. samipubco.comijcce.ac.ir These properties are vital for understanding the reactivity of the molecule and its potential to form non-covalent interactions like hydrogen bonds and electrostatic interactions with its target. researchgate.net

Vibrational Analysis: DFT can predict infrared and Raman spectra, which can be used to confirm the structure of synthesized compounds. nih.gov

For instance, DFT calculations at the B3LYP level of theory have been used to optimize the molecular geometry of pyrimidine derivatives and to understand their chemical stability and reactivity, providing insights that guide further design efforts. samipubco.comijcce.ac.ir

Predictive Modeling for Target Affinity and Selectivity

In the absence of specific studies on this compound, insights into predictive modeling must be extrapolated from research on analogous 4-aminopyrimidine (B60600) derivatives. Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are standard tools for predicting the binding affinity and selectivity of small molecules to their biological targets. For instance, in silico studies on 4-aminopyrimidine-5-carbonitrile (B127032) derivatives have been used to predict their pharmacological properties and guide the synthesis of compounds with potential antiproliferative activity. bohrium.comresearchgate.net

These computational models typically involve docking the ligand into the active site of a target protein to predict binding modes and energies. The 4-amino group of the pyrimidine scaffold commonly forms key hydrogen bond interactions with the hinge region of protein kinases, a critical factor for inhibitory activity. biorxiv.org The ethoxy group at the 2-position and the methanol (B129727) group at the 5-position of this compound would be expected to influence solubility, steric interactions, and the potential for additional hydrogen bonding within the target's binding pocket. However, without experimental data for this specific compound, any predictive modeling would be purely speculative.

The following table illustrates a hypothetical predictive modeling workflow that could be applied to this compound analogues, based on common practices in the field:

| Step | Description | Rationale |

| 1. Target Identification | Selection of a relevant biological target (e.g., a specific protein kinase). | Based on the known pharmacology of related 4-aminopyrimidine compounds. |

| 2. Homology Modeling | Creation of a 3D model of the target protein if a crystal structure is unavailable. | Provides a structural basis for molecular docking. |

| 3. Ligand Preparation | Generation of 3D conformers of this compound and its virtual analogues. | To explore different binding poses. |

| 4. Molecular Docking | Simulation of the binding of the ligands to the target protein's active site. | To predict binding affinity and identify key interactions. |

| 5. QSAR Model Development | Correlation of physicochemical properties of the analogues with their predicted biological activity. | To establish a mathematical relationship for predicting the activity of new analogues. |

Optimization of the this compound Scaffold for Enhanced Efficacy and Specificity

The optimization of a lead scaffold like this compound would typically involve systematic modifications of its functional groups to improve potency, selectivity, and pharmacokinetic properties. Drawing parallels from the broader class of 4-aminopyrimidine inhibitors, several strategies could be envisioned.

One common approach is the modification of the substituent at the 2-position of the pyrimidine ring. Varying the alkoxy group (e.g., from ethoxy to other alkyl or aryl ethers) could modulate lipophilicity and steric interactions, thereby influencing both target engagement and off-target effects.

Another key area for optimization would be the 5-position. The methanol group offers a handle for further chemical elaboration. For example, it could be converted to ethers, esters, or amines to probe for additional interactions within the binding site or to attach solubilizing groups.

Finally, modifications to the 4-amino group, while often critical for hinge binding in kinases, can sometimes be explored. This might involve N-alkylation or acylation, though such changes would need to be carefully considered to avoid disrupting essential hydrogen bonds.

A hypothetical optimization campaign for the this compound scaffold is outlined in the table below, indicating potential modifications and their intended outcomes:

| Modification Site | Proposed Modification | Desired Outcome |

| 2-Ethoxy Group | Replacement with larger or more polar alkoxy groups. | Improved selectivity and solubility. |

| 5-Methanol Group | Conversion to ethers or esters of varying chain lengths. | Enhanced potency through additional binding interactions. |

| 4-Amino Group | Introduction of small alkyl substituents. | Fine-tuning of binding affinity and ADME properties. |

| Pyrimidine Core | Bioisosteric replacement with other heterocyclic scaffolds. | Exploration of novel chemical space and intellectual property. |

Pharmacokinetic Investigations of 4 Amino 2 Ethoxypyrimidin 5 Yl Methanol and Analogues Non Human and in Vitro

Evaluation of Metabolic Stability and Metabolic Lability

For instance, a study on 2,4,5-trimethoxyphenyl pyrimidine (B1678525) derivatives investigated their stability in mouse liver microsomes. One of the lead compounds, 5j , demonstrated significant stability, with over 70% of the compound remaining after a 1-hour incubation period nih.gov. This suggests that the pyrimidine core, depending on its substitution pattern, can be relatively resistant to extensive first-pass metabolism.

In contrast, other classes of pyrimidine-based compounds, such as certain kinase inhibitors, may exhibit variable metabolic stability depending on the specific substituents. The primary routes of metabolism for many nitrogen-containing heterocyclic compounds, including pyrimidines, often involve oxidation by cytochrome P450 (CYP) enzymes, followed by conjugation reactions. For aminopyrimidine structures, metabolic pathways can include hydroxylation of the pyrimidine ring or attached alkyl groups, as well as N-oxidation or dealkylation of amino and alkoxy substituents.

Table 1: Metabolic Stability of Selected Pyrimidine Analogues in Liver Microsomes

| Compound/Analogue | Species | Incubation Time (min) | Percent Remaining | Reference |

| Compound 5j (a 2,4,5-trimethoxyphenyl pyrimidine derivative) | Mouse | 60 | >70% | nih.gov |

| Dalfampridine (4-aminopyridine) | Rat, Dog | Not specified | Metabolized to 3-hydroxy-4-AP and its sulfate conjugate | nih.govnih.gov |

This table is illustrative and compiled from data on pyrimidine analogues. Specific data for (4-Amino-2-ethoxypyrimidin-5-yl)methanol is not available.

Absorption and Distribution Studies in Relevant Non-Human Systems

The absorption and distribution of a drug candidate determine its concentration at the target site and in various tissues. For orally administered drugs, absorption from the gastrointestinal tract is a critical step. Pyrimidine-based tyrosine kinase inhibitors, for example, exhibit a wide range of oral bioavailability, from nearly 100% for imatinib to as low as 14% for pazopanib clinpgx.org. This variability is influenced by factors such as solubility, permeability, and susceptibility to efflux transporters.

A pharmacokinetic study of the 2,4,5-trimethoxyphenyl pyrimidine derivative 5j in C57BL/6j mice after oral administration showed that the compound is readily absorbed and can penetrate the brain nih.gov. The maximum plasma concentration (Cmax) was reached at 1 hour, while the maximum brain concentration was achieved even earlier, at 0.5 hours, indicating rapid distribution into the central nervous system.

The distribution of pyrimidine derivatives is also influenced by their high plasma protein binding, which is often over 90% clinpgx.org. This binding can limit the amount of free drug available to exert its pharmacological effect and to be cleared from the body.

Table 2: Pharmacokinetic Parameters of an Orally Administered Pyrimidine Analogue in Mice

| Compound | Dose (mg/kg, p.o.) | Plasma Tmax (h) | Plasma Cmax (ng/mL) | Brain Tmax (h) | Brain Cmax (ng/mL) | Reference |

| Compound 5j | 20 | 1 | 51.10 ± 13.51 | 0.5 | 22.54 ± 4.08 | nih.gov |

This table presents data for a pyrimidine analogue to illustrate absorption and distribution characteristics.

Assessment of Excretion Pathways in Non-Human Models

Understanding the excretion pathways of a compound and its metabolites is crucial for a complete pharmacokinetic profile. Studies in animal models are essential for determining the routes and rates of elimination.

Research on dalfampridine (4-aminopyridine), a related aminopyridine, in rats and dogs has shown that the primary route of excretion is via the urine nih.govnih.gov. In dogs, there was almost complete urinary recovery of the administered dose, with a significant portion excreted as the unchanged parent compound nih.govnih.gov. The main metabolites identified were 3-hydroxy-4-aminopyridine and its sulfate conjugate, indicating that renal clearance of both the parent drug and its metabolites is the major elimination pathway nih.govnih.gov.

For many pyrimidine-based drugs, metabolism primarily occurs in the liver, mediated by CYP3A4 enzymes, and the resulting metabolites are then excreted renally or fecally clinpgx.org. The extent of metabolism versus direct excretion of the parent compound can vary significantly between different analogues.

Table 3: Excretion Profile of Dalfampridine (4-aminopyridine) in Dogs

| Compound | Route of Administration | Primary Excretion Route | Major Components in Urine | Reference |

| Dalfampridine | Oral | Urinary | Unchanged 4-aminopyridine, 3-hydroxy-4-aminopyridine, 3-hydroxy-4-aminopyridine sulfate | nih.govnih.gov |

This table provides an example of excretion pathways for a related aminopyridine compound.

Strategic Modifications for Enhanced Pharmacokinetic Profiles

Medicinal chemistry efforts frequently focus on modifying the chemical structure of a lead compound to optimize its pharmacokinetic properties. For pyrimidine derivatives, several strategies can be employed to enhance metabolic stability, improve absorption, and control distribution.

In the development of pyrimidine-based Aurora kinase inhibitors, a prodrug strategy was successfully used to improve the oral bioavailability of a lead compound acs.org. The lead compound, 13 , was optimized to the orally bioavailable compound 25 , which demonstrated an 8-fold higher oral area under the curve (AUC) and a bioavailability of 62.3% acs.org. This demonstrates that strategic chemical modifications can overcome pharmacokinetic limitations.

Furthermore, the introduction of specific functional groups can modulate the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which in turn affect its absorption and distribution characteristics. For instance, in a series of 2-aminopyrimidine derivatives, the length of an alkoxy chain at the C-4 position of a phenyl ring was found to be important for its biological activity, which is often linked to its pharmacokinetic behavior mdpi.comsemanticscholar.org.

Emerging Research Directions and Future Perspectives in 4 Amino 2 Ethoxypyrimidin 5 Yl Methanol Research

Development of Novel Therapeutic Agents Building on the Pyrimidine (B1678525) Core

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. nih.govjuniperpublishers.com Its synthetic accessibility and diverse functionalization potential have made it a focal point for discovering new drugs targeting a range of diseases. nih.gov Researchers are actively exploring pyrimidine derivatives for applications in oncology, infectious diseases, and inflammatory conditions. nih.govwjarr.com

The versatility of the pyrimidine core allows it to interact with various biological targets. Pyrimidine-based compounds have been developed as potent inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. nih.gov For instance, pyrimidine pharmacophores are well-established components of anti-EGFR (Epidermal Growth Factor Receptor) agents used in lung cancer therapy. nih.gov Recent research has focused on creating novel pyrimidine derivatives with enhanced efficacy and specificity. One study reported the design of 2-substituted aniline (B41778) pyrimidine derivatives as dual inhibitors of Mer and c-Met kinases, which are implicated in tumorigenesis and therapy resistance. mdpi.com Another area of focus is the development of dual-target inhibitors, such as those targeting both BRD4 and PLK1, which represents a promising strategy for novel anticancer therapies. mdpi.com

Beyond cancer, pyrimidine derivatives have shown significant potential as antimicrobial, antiviral, antimalarial, and anti-inflammatory agents. nih.govorientjchem.org The ability to modify the pyrimidine ring at various positions enables the fine-tuning of a compound's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. juniperpublishers.com This chemical tractability continues to drive the synthesis of new analogues with improved therapeutic indices.

| Therapeutic Area | Biological Target/Mechanism | Example Pyrimidine-Based Drugs/Candidates |

|---|---|---|

| Oncology | Kinase Inhibition (EGFR, c-Met, FAK, BRD4/PLK1) | Gefitinib, Capecitabine, 5-Fluorouracil, Rigosertib nih.govnih.govmdpi.com |

| Antiviral | Disruption of DNA/RNA Synthesis | Zidovudine, Broxuridine juniperpublishers.comorientjchem.org |

| Antibacterial | Dihydrofolate Reductase Inhibition | Trimethoprim, Sulfamethazine wjarr.comnih.gov |

| Antihypertensive | Vasodilation | Minoxidil nih.gov |

| Anti-inflammatory | Enzyme Inhibition | Octotiamine nih.gov |

Advancements in Green Chemistry and Sustainable Synthetic Methodologies for Pyrimidine Scaffolds

Historically, the synthesis of pyrimidine derivatives often involved hazardous solvents, toxic reagents, and significant energy consumption. powertechjournal.comrasayanjournal.co.in In response to growing environmental concerns, a major focus of current research is the development of green and sustainable synthetic methodologies. benthamdirect.comnih.gov These modern approaches aim to increase efficiency, reduce waste, and minimize environmental impact while being economically viable. rasayanjournal.co.in

Significant progress has been made by embracing several principles of green chemistry:

Alternative Energy Sources: Microwave irradiation and ultrasound activation have emerged as powerful tools in pyrimidine synthesis. nih.govnih.gov These techniques can dramatically reduce reaction times from hours to minutes, increase product yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. powertechjournal.combenthamdirect.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product. powertechjournal.com This approach enhances atom economy, reduces the number of synthetic steps, and minimizes waste generation. rasayanjournal.co.in A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.org

Green Catalysts and Solvents: There is a shift towards using reusable, heterogeneous, and metal-free catalysts to improve sustainability. powertechjournal.com Catalysts like nano-SiO2 and ZnO nano-powders have been used for efficient one-pot synthesis of pyrimidine-containing compounds. researchgate.net Furthermore, solvent-free reactions or the use of environmentally benign solvents like water or ionic liquids are becoming more common. rasayanjournal.co.innih.gov

| Green Chemistry Approach | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave radiation as a heating source. nih.gov | Faster reaction rates, higher yields, reduced pollution. benthamdirect.com |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to activate the reaction. nih.gov | Shorter reaction times, improved efficiency. rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single pot. powertechjournal.com | High atom economy, reduced waste, operational simplicity. rasayanjournal.co.in |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often using grinding or ball milling. rasayanjournal.co.in | Eliminates solvent waste, reduces environmental impact. nih.gov |

| Use of Green Catalysts | Employs reusable, non-toxic, or biodegradable catalysts. powertechjournal.com | Improved sustainability, easier product purification. researchgate.net |

Deepening Mechanistic Understanding of Biological Actions

While many pyrimidine derivatives have demonstrated potent biological activity, a deeper understanding of their precise mechanisms of action is crucial for designing more effective and safer drugs. The pyrimidine core's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows it to bind to a wide range of biological macromolecules, including enzymes and receptors.

Research is increasingly focused on elucidating the specific molecular interactions between pyrimidine-based compounds and their biological targets. For example, in cancer therapy, many pyrimidine derivatives function as kinase inhibitors. nih.gov Mechanistic studies reveal that these molecules often act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. This action blocks signaling pathways, such as the MAPK and PI3K/AKT pathways, that are critical for cancer cell proliferation and survival. mdpi.com

Another fundamental mechanism involves the structural similarity of pyrimidine derivatives to the natural pyrimidine bases of DNA and RNA (thymine, cytosine, and uracil). juniperpublishers.commdpi.com Some compounds, like 5-fluorouracil, act as antimetabolites. They are incorporated into DNA or RNA or inhibit enzymes crucial for nucleic acid synthesis, thereby disrupting cell division—a mechanism particularly effective against rapidly dividing cancer cells. mdpi.com For antimicrobial agents like trimethoprim, the mechanism involves the selective inhibition of bacterial dihydrofolate reductase, an enzyme essential for folic acid synthesis and, consequently, for bacterial survival. wjarr.com Future research will leverage structural biology, computational modeling, and chemical biology tools to map these interactions at an atomic level, facilitating the rational design of next-generation inhibitors with improved selectivity and potency.

Exploration of (4-Amino-2-ethoxypyrimidin-5-yl)methanol Analogues in Biomarker Development (e.g., α-Synucleinopathy Biomarkers)

The development of reliable biomarkers is a critical unmet need for many neurodegenerative diseases, including α-synucleinopathies like Parkinson's disease (PD) and dementia with Lewy bodies (DLB). nih.gov These diseases are characterized by the misfolding and aggregation of the protein α-synuclein into toxic species in the brain. mdpi.com Detecting these aggregates in living patients could enable early diagnosis, monitor disease progression, and assess the efficacy of new treatments. nih.gov

A promising area of research is the development of small-molecule probes that can cross the blood-brain barrier and selectively bind to α-synuclein aggregates for in vivo imaging via Positron Emission Tomography (PET). nih.gov While no such probe is yet clinically approved, various chemical scaffolds are being investigated for this purpose. The pyrimidine core, as seen in this compound, represents a potential scaffold for designing novel imaging agents or diagnostic tools. The functional groups on the pyrimidine ring can be systematically modified to optimize binding affinity and selectivity for α-synuclein aggregates over other amyloid proteins like Aβ. nih.gov

Furthermore, highly sensitive in vitro diagnostic methods, such as Seed Amplification Assays (SAAs), have been developed to detect minute quantities of pathogenic α-synuclein "seeds" in patient biofluids like cerebrospinal fluid and serum. nih.govresearchgate.net These assays, including RT-QuIC (Real-Time Quaking-Induced Conversion), show remarkable diagnostic accuracy. researchgate.netresearchgate.net There is an exploratory avenue for developing pyrimidine-based compounds that could act as fluorescent dyes or modulators within these assays, potentially increasing their sensitivity, specificity, or utility in differentiating between different synucleinopathy strains (e.g., PD vs. MSA). researchgate.net

Integration of Multi-Omics Data with Chemical Biology for Drug Discovery

The landscape of drug discovery is being transformed by the integration of multi-omics technologies with chemical biology. pharmafeatures.com Multi-omics involves the comprehensive analysis of the genome, transcriptome, proteome, and metabolome, providing a holistic, systems-level view of disease biology and drug action. nashbio.com This data-rich approach is particularly valuable for identifying novel drug targets, understanding mechanisms of drug resistance, and discovering predictive biomarkers. nashbio.commdpi.com

For pyrimidine-based drug discovery, integrating multi-omics data can be highly impactful. For example, a recent study utilized a framework of machine learning algorithms to develop a pyrimidine metabolism-related signature (PMRS) for patients with lung adenocarcinoma. nih.gov By analyzing multi-omics data, they found that the PMRS could predict patient survival outcomes and sensitivity to immunotherapy. nih.gov This demonstrates how omics can reveal the importance of specific metabolic pathways involving pyrimidines in cancer, thereby identifying new therapeutic targets and patient stratification strategies.

By combining multi-omics profiles of cells or tissues before and after treatment with a compound like this compound or its analogues, researchers can:

Identify Drug Targets: Unbiased analysis can reveal which proteins or pathways are most significantly affected by the compound. nashbio.com

Elucidate Mechanisms of Action: Mapping the global changes across different omics layers provides a detailed picture of the drug's downstream effects. pharmafeatures.com

Predict Drug Response: Molecular signatures identified through multi-omics can serve as biomarkers to predict which patients are most likely to respond to a pyrimidine-based therapy. astrazeneca.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.